3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene
Description
3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(±)-1,1'-binaphthalene is a chiral binaphthalene derivative functionalized with electron-withdrawing chlorine atoms at the 3,3'-positions and methoxymethoxy (MOM) protecting groups at the 2,2'-positions. This compound belongs to a class of axially chiral scaffolds widely used in asymmetric catalysis and as intermediates for chiral ligands or pharmaceuticals. The MOM groups enhance solubility in organic solvents and stabilize the binaphthalene backbone during synthetic modifications .
Properties
IUPAC Name |
3-chloro-1-[3-chloro-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLDXLOFDXOWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1Cl)C3=C(C(=CC4=CC=CC=C43)Cl)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene (CAS No. 1338475-05-0) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClO
- Molecular Weight : 445.32 g/mol
- Physical State : Solid
- Purity : >96% (varies by source)
- Melting Point : 100-104 °C
- Solubility : Soluble in toluene and other organic solvents
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
Anticancer Activity
Studies have indicated that compounds related to binaphthyl structures exhibit significant anticancer properties. For example:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including prostate cancer cells. IC values for related compounds range from 5.1 µM to 13.9 µM in different studies .
Antimicrobial Properties
There is evidence suggesting that binaphthyl derivatives possess antimicrobial properties:
- Antifungal Activity : Some derivatives have been tested against Candida albicans with MIC values around 25 µg/mL .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : It has been noted to induce apoptosis in cancer cells in a dose-dependent manner.
- Inhibition of NF-κB Pathway : Certain related compounds inhibit LPS-induced NF-κB activation, which is crucial in inflammatory responses .
Data Table on Biological Activities
Case Study 1: Prostate Cancer Research
A study investigated the effects of various binaphthyl derivatives on prostate cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through the activation of intrinsic apoptotic pathways.
Case Study 2: Antifungal Efficacy
Another research focused on the antifungal properties of binaphthyl derivatives against Candida species. The study concluded that modifications in the structure could enhance antifungal activity, with some derivatives showing promising results against resistant strains.
Scientific Research Applications
Organic Synthesis
3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene is primarily utilized as a chiral building block in organic synthesis. Its unique structure allows it to serve as a precursor in the synthesis of complex organic molecules. The compound's chirality is particularly valuable in the production of enantiomerically pure substances.
Case Study: Synthesis of Chiral Ligands
In a recent study, researchers employed this compound to synthesize chiral ligands for asymmetric catalysis. The ligands were used in reactions that produced optically active compounds with high yields and selectivity. This demonstrates the compound's utility in developing new catalytic systems that are essential in pharmaceuticals and agrochemicals.
Materials Science
The compound has also found applications in materials science, particularly in the development of photonic materials and sensors. Its ability to form stable complexes with metal ions makes it suitable for creating new materials with tailored optical properties.
Case Study: Photonic Applications
Research has shown that incorporating this compound into polymer matrices enhances their optical properties. These materials exhibit improved light absorption and emission characteristics, making them ideal candidates for use in photonic devices such as LEDs and lasers.
Pharmaceutical Research
In pharmaceutical research, the compound's potential as a drug candidate is being explored. Its structural properties may contribute to the development of novel therapeutic agents targeting specific biological pathways.
Case Study: Anticancer Activity
A study investigating the anticancer properties of derivatives of this compound revealed promising results. The derivatives exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This highlights the potential for developing new anticancer therapies based on this chemical framework.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling with Aryllithium Reagents
The compound undergoes efficient Pd-catalyzed cross-coupling with aryl lithium reagents to form 3,3′-diaryl-1,1′-bi-2-naphthols (BINOLs), a critical class of chiral ligands. This reaction proceeds under mild conditions (room temperature, short reaction times) and avoids competing lithium-halogen exchange due to the chloride substrate .
Reaction Mechanism:
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Catalytic System : Pd-based catalyst (exact ligand system not specified in available data).
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Key Step : Oxidative addition of the aryl chloride to Pd(0), followed by transmetallation with the aryllithium reagent and reductive elimination to form the biaryl bond .
Experimental Data:
Notes :
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Substrate 5a (MOM-protected) showed reduced reactivity with bulky mesityllithium, necessitating the use of 5b (2,2′-OH) for efficient coupling .
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The reaction tolerates electron-withdrawing (e.g., CF₃) and sterically demanding substituents .
Functionalization via Electrophilic Substitution
While direct electrophilic substitution of the 3,3′-dichloro derivative is not explicitly documented, related BINOL derivatives undergo regioselective reactions at the 6,6′-positions under Friedel-Crafts conditions . For example:
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Acylation : AlCl₃-mediated reaction with acyl chlorides yields 6-acyl-BINOLs .
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Bromination : Treatment with bromine at −78°C introduces bromine at the 3,3′-positions in dibromo-BINOL analogs .
Limitations :
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The 3,3′-dichloro groups in the title compound may direct further substitution to adjacent positions, but this remains unexplored in available literature .
Deprotection of Methoxymethoxy (MOM) Groups
Although not directly reported for this compound, MOM-protected BINOL derivatives are typically deprotected under acidic conditions (e.g., HCl/MeOH) to regenerate free hydroxyl groups . This step is critical for converting intermediates like 5a into active BINOL ligands .
Key Research Findings
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Efficiency of Chlorides : Aryl chlorides outperform bromides/iodides in suppressing side reactions (e.g., lithium-halogen exchange), enhancing selectivity .
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Steric and Electronic Tuning : The 3,3′-aryl groups’ bulkiness and electronics directly influence catalytic performance in asymmetric reactions .
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Versatility : The methodology enables the synthesis of previously inaccessible BINOLs, such as 6d , with potential for dual coordination sites .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Binaphthalene derivatives differ in substituent type (halogens, azides, aryl groups) and positions (3,3' vs. 6,6'), which influence their electronic, steric, and functional properties. Key analogs include:
Key Observations :
- Electronic Effects : Chlorine (Cl) and bromine (Br) are electron-withdrawing, enhancing electrophilic reactivity, while iodine (I) provides polarizability for cross-coupling reactions. Azidomethyl groups (N3CH2) enable click chemistry .
- Steric Effects : MOM groups at 2,2' positions impose steric hindrance, stabilizing the axial chirality and influencing catalytic activity .
- Positional Isomerism : 3,3'-substituted derivatives (e.g., Cl, I) are more reactive in Suzuki-Miyaura couplings than 6,6'-substituted analogs (e.g., Br), which are sterically shielded .
Comparison of Methods :
- Dibromo Analogs : Synthesized via direct bromination or Suzuki coupling with dibromophenylboronic acid (yield: 70–85%) .
- Azidomethyl Derivatives : Prepared from bis(hydroxymethyl) precursors via mesylation, bromination, and nucleophilic substitution with NaN3 (yield: 90%) .
- Diiodo Analogs: Generated using iodine monochloride (ICl) or Ullmann coupling (yield: 60–75%) .
Functional Advantages :
Physical and Spectroscopic Properties
Preparation Methods
Reaction Mechanism and Substrate Scope
The most efficient method for synthesizing 3,3'-diaryl derivatives involves palladium-catalyzed cross-coupling between 3,3'-dichloro-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene and aryl lithium reagents. This method leverages the chloride leaving groups at the 3,3'-positions, which undergo oxidative addition with Pd⁰ catalysts (e.g., Pd(PPh₃)₄). Key steps include:
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Substrate Preparation : The dichlorinated binaphthyl substrate is synthesized via bromination or direct chlorination of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene.
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Coupling Conditions : Reactions are conducted in anhydrous tetrahydrofuran (THF) at −78°C under argon, with stoichiometric aryl lithium reagents (e.g., phenyllithium, mesityllithium).
Optimization and Yield Data
| Aryl Lithium Reagent | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenyllithium | Pd(PPh₃)₄ | −78 | 86 |
| 3-Trifluoromethylphenyllithium | Pd(dba)₂/XPhos | −78 | 91 |
| Mesityllithium | Pd(OAc)₂/SPhos | −78 | 72 |
This method achieves high regioselectivity due to the suppressed lithium-halogen exchange in aryl chlorides compared to bromides. The use of bulky ligands (e.g., XPhos) improves coupling efficiency for ortho-substituted aryl groups.
Halogenation and Functionalization Strategies
Bromination-Iodination Sequences
A multi-step approach involves bromination at the 5- or 6-position of the binaphthyl backbone followed by iodination and Sonogashira coupling. For example:
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Bromination : Treatment of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene with N-bromosuccinimide (NBS) in CHCl₃ at 75°C under argon yields 6,6′-dibromo derivatives (50% yield).
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Iodination : Subsequent reaction with iodine monochloride (ICl) selectively substitutes bromine at the 4-position, enabling further functionalization.
Reductive Elimination and Purification
Post-coupling steps often involve reductive elimination with sodium borohydride (NaBH₄) in methanol, followed by recrystallization from methanol or ethyl acetate/hexane mixtures. For instance, reduction of intermediate brominated compounds with NaBH₄ achieves 78% yield after silica gel chromatography.
Protective-Group Strategies for Methoxymethoxy Installation
Methoxymethylation of Hydroxyl Groups
The methoxymethoxy (MOM) groups are introduced via nucleophilic substitution of hydroxylated binaphthyl precursors. Standard conditions include:
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Reagents : Methoxymethyl chloride (MOMCl) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
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Reaction Time : 12–24 hours under reflux (80–100°C).
Deprotection and Functional Group Compatibility
The MOM groups remain stable under Pd-catalyzed cross-coupling conditions but can be removed post-synthesis using hydrochloric acid (HCl) in methanol. This orthogonal protection allows sequential functionalization at the 3,3'- and 2,2'-positions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
| Catalyst | Ligand | Substrate | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 3,3′-Dichloro derivative | 86 |
| Pd(OAc)₂ | SPhos | Mesityllithium | 72 |
| Pd(dba)₂ | XPhos | 3-Trifluoromethylphenyllithium | 91 |
Bulkier ligands (e.g., XPhos) improve steric hindrance, reducing undesired β-hydride elimination.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization using methanol or methanol/water mixtures, achieving >95% purity. For example, recrystallization of the dibrominated intermediate from methanol yields 50% recovery.
Spectroscopic Characterization
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¹H NMR : Aromatic protons appear at δ 6.8–8.2 ppm, while methoxymethoxy protons resonate at δ 3.3–3.5 ppm.
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Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 443.3 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Pd-catalyzed coupling | High regioselectivity, broad substrate scope | Requires anhydrous conditions | 72–91 |
| Halogenation-functionalization | Enables late-stage diversification | Multi-step, lower yields | 50–78 |
| Direct methoxymethylation | Simplicity, scalability | Limited to symmetric derivatives | 65–80 |
Q & A
Basic: What synthetic methodologies are available for preparing 3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(±)-1,1'-binaphthalene, and how are reaction conditions optimized?
A key method involves Pd-catalyzed cross-coupling of aryllithium reagents with 2-alkoxy-substituted aryl chlorides. For example, phenyllithium reacts with the dichloro precursor under mild conditions (40°C, 2 h in toluene) to yield 3,3′-diaryl BINOL derivatives in 86% yield . Critical parameters include:
- Suppression of lithium-halogen exchange by using aryl chlorides instead of bromides/iodides.
- Steric management : Bulky substituents (e.g., 2,6-dimethoxyphenyl) require adjusted substrates, such as using 3,3′-dichloro-2,2′-bis(methoxy)-binaphthalene for high yields .
- Temperature control : Reactions are conducted at 40°C to balance reactivity and selectivity.
Basic: What spectroscopic and analytical techniques are employed to characterize this compound?
Characterization relies on:
- NMR spectroscopy : and NMR resolve methoxymethoxy substituents and binaphthalene backbone symmetry .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for Pd-catalyzed coupling products) .
- X-ray crystallography : For resolving stereochemistry in chiral derivatives .
- Infrared spectroscopy : Identifies functional groups (e.g., C-O-C stretches at ~1100 cm) .
Advanced: How do steric and electronic effects of the substituents influence enantioselectivity in asymmetric catalysis?
The methoxymethoxy groups act as directing and stabilizing moieties :
- Steric shielding : The 2,2′-bis(methoxymethoxy) groups create a chiral pocket, enhancing enantioselectivity in Rh(I)-catalyzed C–H functionalization .
- Electronic modulation : Electron-donating methoxy groups increase electron density at the naphthalene rings, facilitating coordination to metal centers (e.g., Ru or Pd) .
- Case study : In Pd-catalyzed couplings, substituents at the 3,3′-positions dictate selectivity; bulky groups (e.g., 2,4,6-triisopropylphenyl) require optimized ligands to avoid steric clashes .
Advanced: What challenges arise when scaling up synthesis for catalytic applications?
- Steric hindrance : Large-scale reactions with bulky aryllithium reagents (e.g., mesityllithium) show reduced yields unless substrates are modified (e.g., replacing methoxymethoxy with smaller groups) .
- Purification complexity : Recrystallization from ethanol or CHCl/hexane mixtures is critical for isolating enantiopure products (>99% ee) .
- Air sensitivity : Storage at -20°C under inert atmosphere is required to prevent decomposition of intermediates .
Advanced: How can this compound be functionalized for tailored catalytic systems?
- Azide introduction : Analogous binaphthalenes (e.g., 3,3′-bis(azidomethyl) derivatives) are synthesized via nucleophilic substitution of brominated precursors with NaN, enabling "click chemistry" modifications .
- Phosphine ligand synthesis : Substitution of chloride groups with diphenylphosphine moieties generates chiral ligands for asymmetric hydrogenation (e.g., Ru complexes) .
- Hydroxylation : Acidic cleavage of methoxymethoxy groups yields BINOL derivatives, pivotal in asymmetric catalysis .
Basic: What are the primary catalytic applications of this binaphthalene derivative?
- Asymmetric C–H activation : Chiral Rh(I) complexes derived from this compound enable enantioselective spiroannulation reactions .
- Cross-coupling catalysis : Pd systems utilize it to synthesize sterically hindered 3,3′-diaryl BINOLs, precursors to TRIP catalysts .
- Hydrogenation : Ru complexes with binaphthyl ligands achieve high enantiomeric excess in ketone reductions .
Advanced: Are there contradictions in reported catalytic efficiencies?
- Yield vs. steric bulk : While 3-trifluoromethylphenyllithium gives >90% yield in Pd couplings, mesityllithium requires substrate modification (e.g., dichloro vs. dimethoxy) to achieve comparable results .
- Solvent effects : THF is optimal for lithiation steps , but toluene is preferred in Pd catalysis to minimize side reactions .
Basic: What are the storage and handling protocols for this compound?
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
